molecular formula C5H7NO4 B583072 Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) CAS No. 153763-77-0

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI)

Katalognummer: B583072
CAS-Nummer: 153763-77-0
Molekulargewicht: 145.11 g/mol
InChI-Schlüssel: FKAKGNGKVOOZGE-HRFVKAFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carboxylic acid ester group. It is used in various scientific research applications due to its reactivity and potential biological activity.

Vorbereitungsmethoden

The synthesis of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) typically involves the reaction of an appropriate oxirane precursor with a carbamoylating agent under controlled conditions. Industrial production methods may vary, but they generally involve the use of high-purity reagents and precise reaction conditions to ensure the desired stereochemistry and purity of the final product .

Analyse Chemischer Reaktionen

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Wissenschaftliche Forschungsanwendungen

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as CA-074 methyl ester, which is also an oxirane-containing compound with biological activity. The unique features of Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI) include its specific stereochemistry and the presence of a carbamoyl group, which can influence its reactivity and biological properties .

Similar compounds include:

Eigenschaften

CAS-Nummer

153763-77-0

Molekularformel

C5H7NO4

Molekulargewicht

145.11 g/mol

IUPAC-Name

methyl (2S,3S)-3-carbamoyloxirane-2-carboxylate

InChI

InChI=1S/C5H7NO4/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H2,6,7)/t2-,3-/m0/s1

InChI-Schlüssel

FKAKGNGKVOOZGE-HRFVKAFMSA-N

SMILES

COC(=O)C1C(O1)C(=O)N

Isomerische SMILES

COC(=O)[C@@H]1[C@H](O1)C(=O)N

Kanonische SMILES

COC(=O)C1C(O1)C(=O)N

Synonyme

Oxiranecarboxylic acid, 3-(aminocarbonyl)-, methyl ester, (2S-trans)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.